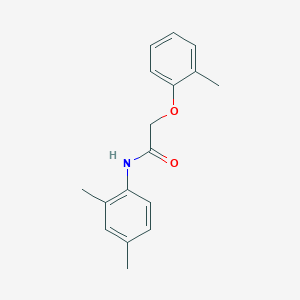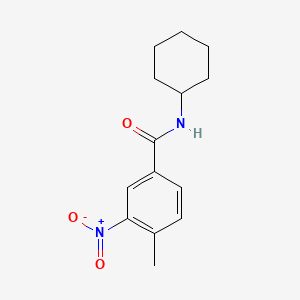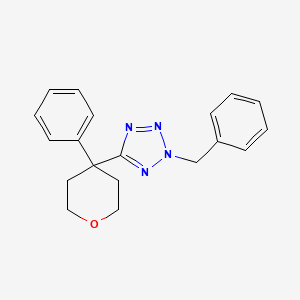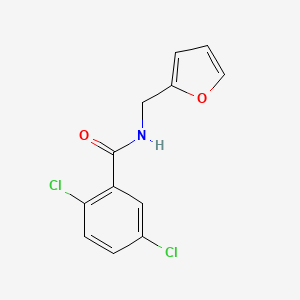
2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide, involves steps like stirring specific precursor compounds in suitable solvents, followed by recrystallization to purify the product. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, indicating a similar approach could be applied to our compound of interest (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific conformational arrangements. For example, in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, the N—H bond exhibits a syn conformation to the 3-methyl substituent, which may be comparable to the structural features of 2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide. Such structural analyses are crucial for understanding the compound's reactivity and interactions (B. Gowda et al., 2009).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, influenced by their molecular structure. The presence of the acetamide group can lead to specific interactions and reactivity patterns, such as hydrogen bonding, that define the compound's chemical properties. Studies on similar compounds reveal insights into potential reactions, like the formation of intermolecular N—H⋯O hydrogen bonds, which could also apply to 2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide (Arjunan et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular forces. For example, the crystal structure of related compounds shows intermolecular interactions that could affect the physical state and solubility of 2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances and stability, are determined by the functional groups present in the acetamide derivatives. The acetamide group, in particular, imparts characteristic chemical behavior, such as susceptibility to hydrolysis, that would be relevant for 2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide. Analysis of similar compounds provides a foundation for predicting the chemical behavior of our compound of interest (Gowda et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-6-12(2)8-14(7-11)18-16(19)10-20-15-5-3-4-13(17)9-15/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVAAATHPYMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)
![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)

![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5585026.png)

![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B5585062.png)
![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)

